![molecular formula C7H17NO3P- B14314714 [Di(propan-2-yl)amino]-methoxyphosphinate CAS No. 114333-16-3](/img/structure/B14314714.png)
[Di(propan-2-yl)amino]-methoxyphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Di(propan-2-yl)amino]-methoxyphosphinate is a synthetic chemical compound belonging to the organophosphorus class. This compound is known for its high toxicity and is primarily used in chemical warfare as a nerve agent. It is a thiophosphonate, which means it contains a phosphorus atom bonded to sulfur, oxygen, and nitrogen atoms. The compound is colorless and odorless in its pure form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Di(propan-2-yl)amino]-methoxyphosphinate involves several steps. The primary method is the transester process, which produces a racemic mixture of the two enantiomers. This process begins with the methylation of phosphorus trichloride to produce methyl phosphonous dichloride. The resulting material is then reacted with ethanol to form a diester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The production facilities are equipped with advanced safety systems to prevent accidental exposure and environmental contamination .
Chemical Reactions Analysis
Types of Reactions
[Di(propan-2-yl)amino]-methoxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions to ensure safety and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce phosphine oxides, while substitution reactions can yield various phosphonate derivatives .
Scientific Research Applications
[Di(propan-2-yl)amino]-methoxyphosphinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Research focuses on developing antidotes and treatments for poisoning by this compound.
Industry: It is used in the development of pesticides and other chemical products.
Mechanism of Action
The primary mechanism of action of [Di(propan-2-yl)amino]-methoxyphosphinate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By blocking this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of muscles, glands, and central nervous system neurons. This results in severe physiological effects, including muscle paralysis and respiratory failure .
Comparison with Similar Compounds
Similar Compounds
VX: Another highly toxic nerve agent with a similar structure and mechanism of action.
EA-2192: A degradation product of VX that is also highly toxic and inhibits acetylcholinesterase.
Uniqueness
[Di(propan-2-yl)amino]-methoxyphosphinate is unique due to its specific molecular structure, which allows it to interact with acetylcholinesterase in a highly effective manner. Its stability and persistence in the environment also make it a particularly dangerous compound .
Properties
CAS No. |
114333-16-3 |
|---|---|
Molecular Formula |
C7H17NO3P- |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
[di(propan-2-yl)amino]-methoxyphosphinate |
InChI |
InChI=1S/C7H18NO3P/c1-6(2)8(7(3)4)12(9,10)11-5/h6-7H,1-5H3,(H,9,10)/p-1 |
InChI Key |
JRPSUKHOMUIFMO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N(C(C)C)P(=O)([O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
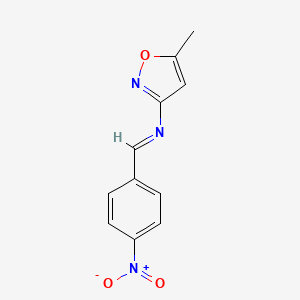

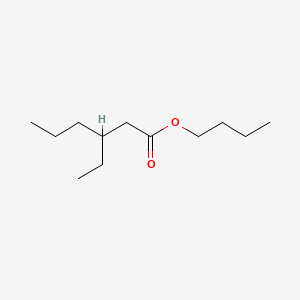
![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)
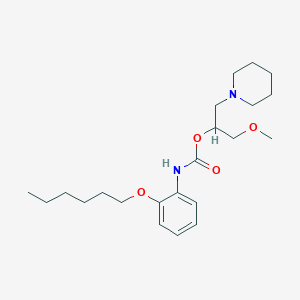

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)

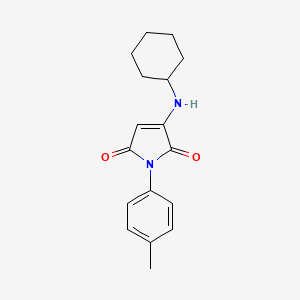
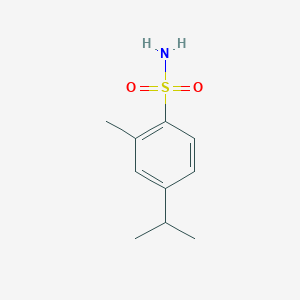
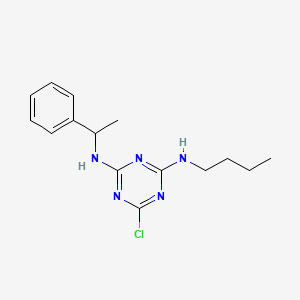
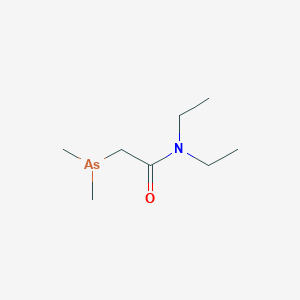
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
